molecular formula C8H13NO2 B172121 (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid CAS No. 10344-62-4

(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B172121
CAS No.: 10344-62-4
M. Wt: 155.19 g/mol
InChI Key: LIUAALCHBQSCCX-ZETCQYMHSA-N
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Description

(2S)-1-Azabicyclo[222]octane-2-carboxylic acid is a bicyclic compound with a unique structure that features a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes a tandem reaction that provides high yields and excellent enantioselectivities under mild and operationally simple conditions . Another method involves the use of an organic base to mediate the reaction, resulting in an open transition state that facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high purity and yield. These methods often employ cost-effective reagents and optimized reaction conditions to minimize production costs while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions: (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also known to participate in cycloaddition reactions due to its bicyclic structure .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols or amines .

Scientific Research Applications

Properties

IUPAC Name

(2S)-1-azabicyclo[2.2.2]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-5-6-1-3-9(7)4-2-6/h6-7H,1-5H2,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUAALCHBQSCCX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467959
Record name (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10344-62-4
Record name (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of developing a practical synthesis for (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid?

A1: The development of a practical synthesis for enantiomerically pure S-quinuclidine-2-carboxylic acid is significant for several reasons. Firstly, it allows for the production of larger quantities of the compound, which is crucial for further research and potential applications. [] This is particularly important because previous methods were often complex, expensive, or resulted in low yields. Secondly, having access to a practical synthesis enables researchers to study the compound's properties and potential uses in various fields. This could include exploring its role as a chiral building block in drug discovery, a ligand in asymmetric catalysis, or a tool in material science.

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